molecular formula C11H15F2NO B13282217 1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol

1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol

Cat. No.: B13282217
M. Wt: 215.24 g/mol
InChI Key: CUKCAJFSUIAMPY-UHFFFAOYSA-N
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Description

1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol is a chemical compound characterized by the presence of a difluorophenyl group attached to an ethylamino moiety, which is further connected to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluorobenzene, which undergoes a Friedel-Crafts alkylation to introduce the ethyl group.

    Amination: The resulting product is then subjected to amination using an appropriate amine source, such as ethylamine, under controlled conditions.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the propanol group, completing the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or primary alcohols.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.

    Hexafluoro-2-propanol: 1,1,1,3,3,3-Hexafluoro-2-propanol.

Uniqueness

1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol is unique due to its specific structural features, such as the presence of both difluorophenyl and ethylamino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol, also known as CAS Number 1521066-43-2, is a compound that has garnered attention for its potential biological activities. This compound features a difluorophenyl group and an amino alcohol structure, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}F2_{2}N\O, with a molecular weight of 215.24 g/mol. The presence of fluorine atoms in the structure can enhance lipophilicity and potentially affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is hypothesized that this compound may act as an inhibitor of certain enzymes or receptors involved in key physiological processes.

Key Mechanisms Include:

  • Inhibition of Dihydrofolate Reductase (DHFR): Similar compounds have been shown to inhibit DHFR, an enzyme critical for DNA synthesis and cell proliferation, making it a target in cancer therapy .
  • Modulation of Neurotransmitter Systems: The amino alcohol structure suggests potential interactions with neurotransmitter receptors, which could influence conditions such as depression or anxiety.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Antimicrobial Activity: Research on similar difluorophenyl compounds has indicated significant antimicrobial properties against various pathogens. For instance, studies have shown that certain derivatives exhibit effective inhibition against Candida albicans and Aspergillus fumigatus .
  • Toxicity Assessment: In toxicity studies involving related compounds, it was found that lower doses exhibited minimal adverse effects while maintaining efficacy against target pathogens. The safety profile at doses around 1 mg/kg/day was noted, suggesting that this compound could have a favorable safety margin .
  • Pharmacokinetics: Preliminary pharmacokinetic studies indicate that compounds with similar structures demonstrate good bioavailability and metabolic stability, which are crucial for therapeutic efficacy .

Comparative Analysis

To better understand the potential of this compound in comparison to other compounds, a summary table is provided below:

Compound NameCAS NumberMolecular WeightAntimicrobial ActivityDHFR InhibitionToxicity (mg/kg/day)
This compound1521066-43-2215.24YesPotential1
Fluconazole86486-78-4310.31YesYes>30
Piritrexim106940-16-9336.40YesYes10

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

1-[1-(3,5-difluorophenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C11H15F2NO/c1-7(15)6-14-8(2)9-3-10(12)5-11(13)4-9/h3-5,7-8,14-15H,6H2,1-2H3

InChI Key

CUKCAJFSUIAMPY-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC(=CC(=C1)F)F)O

Origin of Product

United States

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